![molecular formula C17H12N4O B7470859 N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7470859.png)
N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide, also known as EIPLA3C, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPLA3C belongs to the class of imidazopyridine derivatives and has been found to possess potent anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide involves the inhibition of the proteasome pathway, which is responsible for the degradation of intracellular proteins. N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins triggers the activation of the unfolded protein response pathway, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been found to exhibit several biochemical and physiological effects. Studies have reported that N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been found to inhibit the migration and invasion of cancer cells, thereby preventing the metastasis of cancer. Furthermore, N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide is its potent anti-cancer properties, which make it a potential therapeutic agent for the treatment of cancer. Additionally, N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, more studies are needed to determine the toxicity and pharmacokinetics of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide. One of the potential directions is to improve the solubility of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide, which would make it easier to administer in vivo. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide before it can be used in clinical trials. Furthermore, the potential of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide as an adjuvant therapy for cancer treatment should be explored further. Lastly, the development of novel derivatives of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide with improved efficacy and solubility should be pursued.
Synthesemethoden
The synthesis of N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide involves the reaction of 3-ethynylphenylboronic acid with 6-bromo-1-(imidazol-1-yl)pyridin-2(1H)-one in the presence of palladium acetate and triphenylphosphine. The reaction is carried out in a mixture of tetrahydrofuran and water at room temperature. The resulting product is then purified through column chromatography to obtain pure N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. Several studies have reported that N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide exhibits potent anti-cancer properties against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-13-4-3-5-15(10-13)20-17(22)14-6-7-16(19-11-14)21-9-8-18-12-21/h1,3-12H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMXJATWOLJUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.